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Compound of Interest

5-chloro-2-oxo-1(2H)-
Compound Name:

Pyridineacetic acid
CAS No.: 56546-37-3

Cat. No.: B13961080

Get Quote

Executive Summary

5-chloro-2-oxo0-1(2H)-pyridineacetic acid is a specialized heterocyclic building block used in
medicinal chemistry, particularly in the design of protease inhibitors (e.g., Factor Xa, Thrombin)
and peptidomimetics. It serves as a robust scaffold for introducing the 5-chloro-2-pyridone
pharmacophore—a motif known to enhance metabolic stability and optimize hydrogen bonding
interactions in active sites.

This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways
(focusing on N- vs. O-alkylation regioselectivity), and experimental protocols for its generation
and characterization.

Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
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Property Detail

Systematic Name 2-(5-chloro-2-oxopyridin-1(2H)-yl)acetic acid

(5-Chloro-2-oxo-1-pyridyl)acetic acid; 1-
Common Synonyms )
Carboxymethyl-5-chloro-2-pyridone

Molecular Formula C7HsCINO3

Molecular Weight 187.58 g/mol

Not widely listed as a commodity chemical;

often synthesized in situ or custom ordered.[1]

CAS Number
(Analogous to CAS 10155-23-4 for non-
chlorinated variant)

SMILES OC(=0)CN1C=C(Cl)C=CC1=0

Structural Features

The molecule consists of a 2-pyridone core substituted with a chlorine atom at the C5 position
and an acetic acid moiety at the N1 position.

o Tautomeric Stability: Unlike its precursor (5-chloro-2-hydroxypyridine), which exists in
equilibrium between the lactim (-OH) and lactam (-NH) forms, this molecule is chemically
"locked" in the lactam (2-pyridone) form due to the N-alkylation.

» Electronic Effects: The C5-chlorine atom is electron-withdrawing (inductive effect, -1), which
decreases the electron density of the ring. This increases the acidity of the a-methylene
protons (N-CH2-COOH) and modulates the lipophilicity (LogP).

e H-Bonding Potential:
o Acceptor: The C2 carbonyl oxygen is a strong hydrogen bond acceptor.

o Donor: The carboxylic acid (-COOH) acts as both a donor and acceptor.[2]

Physicochemical Profile
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Value
Property . . Context
(Predicted/Experimental)

The carboxylic acid is slightly
) more acidic than acetic acid
pKa (Acid) 35-38
(pKa 4.76) due to the electron-

withdrawing pyridone ring.

Moderate lipophilicity; the

chlorine increases LogP
LogP ~0.8-1.2

compared to the non-

chlorinated analog.

Low solubility in acidic water;
- ) dissolves readily in basic
Solubility DMSO, Methanol, dilute Base ) ]
aqueous solutions (forming the

carboxylate salt).

Typical for polar pyridone
Melting Point 165 - 175 °C (Dec.) carboxylic acids; often

decomposes upon melting.

Synthetic Methodology

The synthesis of 5-chloro-2-0x0-1(2H)-pyridineacetic acid presents a classic regioselectivity
challenge: N-alkylation vs. O-alkylation.

The Regioselectivity Challenge

The starting material, 5-chloro-2-hydroxypyridine, is an ambident nucleophile. Treatment with
an alkylating agent (e.g., chloroacetic acid) can occur at:

» Nitrogen (N-alkylation): Yields the desired 2-pyridone derivative (Thermodynamically
favored).

e Oxygen (O-alkylation): Yields the 2-pyridyloxyacetic acid derivative (Kinetically favored under
certain conditions).

Control Strategy:
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o Base Selection: Use of strong bases (e.g., NaH, KOH) favors the N-alkylated product by
forming the sodium/potassium salt, where the cation coordinates to the oxygen, shielding it
and directing the electrophile to the nitrogen.

o Solvent: Polar aprotic solvents (DMF, DMSO) favor N-alkylation.

Experimental Protocol (Recommended)

Objective: Synthesis of 2-(5-chloro-2-oxopyridin-1(2H)-yl)acetic acid via N-alkylation.

Reagents:

5-Chloro-2-hydroxypyridine (1.0 eq)

Chloroacetic acid (1.2 eq)

Potassium Hydroxide (KOH) (2.5 eq)

Water/Ethanol (solvent system)

Step-by-Step Procedure:

Dissolution: Dissolve 5-chloro-2-hydroxypyridine (10 mmol) in water (10 mL) containing KOH
(25 mmol). The solution should be clear (formation of potassium salt).

o Addition: Add chloroacetic acid (12 mmol) slowly to the stirring solution.

o Reflux: Heat the reaction mixture to reflux (100°C) for 4—6 hours. Monitor by TLC (System:
DCM/MeOH 9:1 with 1% AcOH).

o Workup:
o Cool the mixture to room temperature.

o Acidify carefully with 6N HCI to pH ~2.0. The product typically precipitates as a white/off-
white solid.

o If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na2SOa4, and concentrate.
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 Purification: Recrystallize from Ethanol/Water or purify via acid-base extraction (dissolve in
NaHCOs, wash with DCM, re-acidify aqueous layer to precipitate).

Synthesis Logic Diagram

N-Alkylation Product
(5-chloro-2-oxo-1-pyridineacetic acid)
THERMODYNAMIC
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(Ambident Nucleophile) Non-polar/Ag+ salts

KOH/NaH N- vs O- nucleophilici Electrophile) p---=--I2_T"
( ) ( 2 ) ( L #q O-Alkylation Product
(2-pyridyloxyacetic acid)
KINETIC (Minor)

Click to download full resolution via product page

Caption: Regioselective alkylation pathway. N-alkylation is favored in polar solvents with alkali
metal bases.

Analytical Characterization

To validate the structure, researchers must distinguish the N-alkylated product from the O-
alkylated isomer.

NMR Spectroscopy (*H NMR in DMSO-de)

» Ring Protons:

o H-6 (Position 6): The proton adjacent to the Nitrogen is significantly deshielded in the N-
alkylated product compared to the O-alkylated isomer. Expect a doublet or doublet-of-
doublets around 6 7.8 — 8.2 ppm.

o H-3 & H-4: Aromatic signals in the range of 6 6.4 — 7.5 ppm.
¢ Methylene Protons (N-CH2):

o Appears as a sharp singlet integrating to 2H.
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o Shift:d 4.6 — 4.9 ppm. (Note: O-CH: signals typically appear slightly lower field, >5.0 ppm,
but the difference is subtle; coupling patterns of the ring are more diagnostic).

o Carboxylic Acid: Broad singlet at d 12.0 — 13.0 ppm (exchangeable with D20).

Mass Spectrometry

e ESI-MS: Observe [M+H]* peaks at m/z 188 and 190 (characteristic 3:1 ratio for 3>CI/3’Cl
isotopes).

Applications in Drug Discovery

This molecule acts as a critical intermediate for "linker" chemistry. The carboxylic acid handle
allows for amide coupling to amines, incorporating the 5-chloro-2-pyridone headgroup into
larger bioactive molecules.

Key Therapeutic Areas:

e Factor Xa Inhibitors: The 5-chloro-2-pyridone motif mimics the pharmacophore of several
anticoagulant agents (structurally related to the core of Betrixaban or Otamixaban
intermediates).

 Antifibrotics: Structural analog to Pirfenidone (which is 5-methyl-1-phenyl-2-pyridone). The 5-
chloro substitution alters metabolic susceptibility (blocking oxidation at the methyl site).

o Peptidomimetics: Used to constrain peptide backbones or serve as a bioisostere for
phenylalanine/tyrosine derivatives.
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e Spectral Data (Analogous):National Institute of Standards and Technology (NIST). "1(2H)-
Pyridineacetic acid spectra.” Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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